molecular formula C24H16F3NO4 B11283383 4-phenyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-phenyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283383
M. Wt: 439.4 g/mol
InChI Key: YWEDFULSNAWDNP-UHFFFAOYSA-N
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Description

4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound characterized by its unique chromeno-oxazinone structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of the trifluoromethoxy group enhances its chemical stability and reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the chromeno core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Incorporation of the trifluoromethoxy group: This is achieved using trifluoromethoxy-containing reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-9-[4-(methoxy)phenyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-Phenyl-9-[4-(fluoro)phenyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one: Contains a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 4-PHENYL-9-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .

Properties

Molecular Formula

C24H16F3NO4

Molecular Weight

439.4 g/mol

IUPAC Name

4-phenyl-9-[4-(trifluoromethoxy)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)32-17-8-6-16(7-9-17)28-13-20-21(30-14-28)11-10-18-19(12-22(29)31-23(18)20)15-4-2-1-3-5-15/h1-12H,13-14H2

InChI Key

YWEDFULSNAWDNP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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